molecular formula C15H16N2O B15228932 6-(Benzyl(methyl)amino)-4-methylnicotinaldehyde

6-(Benzyl(methyl)amino)-4-methylnicotinaldehyde

Cat. No.: B15228932
M. Wt: 240.30 g/mol
InChI Key: UWBRJQHZCUEUNF-UHFFFAOYSA-N
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Description

6-(Benzyl(methyl)amino)-4-methylnicotinaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a nicotinaldehyde core substituted with a benzyl(methyl)amino group at the 6-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyl(methyl)amino)-4-methylnicotinaldehyde typically involves multi-step organic reactions One common synthetic route starts with the preparation of 4-methylnicotinaldehyde, which can be achieved through the oxidation of 4-methylnicotinic acidThis can be done by reacting 4-methylnicotinaldehyde with benzylmethylamine under appropriate conditions, such as in the presence of a base like sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(Benzyl(methyl)amino)-4-methylnicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products Formed

Scientific Research Applications

6-(Benzyl(methyl)amino)-4-methylnicotinaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Benzyl(methyl)amino)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The benzyl(methyl)amino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Benzylamino)-4-methylnicotinaldehyde
  • 6-(Methylamino)-4-methylnicotinaldehyde
  • 6-(Benzyl(methyl)amino)-nicotinaldehyde

Uniqueness

6-(Benzyl(methyl)amino)-4-methylnicotinaldehyde is unique due to the presence of both benzyl and methyl groups on the amino substituent, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its ability to interact with a broader range of molecular targets compared to similar compounds with only one substituent .

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

6-[benzyl(methyl)amino]-4-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C15H16N2O/c1-12-8-15(16-9-14(12)11-18)17(2)10-13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3

InChI Key

UWBRJQHZCUEUNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C=O)N(C)CC2=CC=CC=C2

Origin of Product

United States

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